An In-depth Technical Guide to the Synthesis and Characterization of Isoindoline.PTSA Salt
An In-depth Technical Guide to the Synthesis and Characterization of Isoindoline.PTSA Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of isoindoline p-toluenesulfonate (isoindoline.PTSA salt). The document details the underlying chemical principles, a robust experimental protocol for its preparation, and a thorough analysis of its structural and spectroscopic properties. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Introduction
Isoindoline and its derivatives are significant structural motifs in a wide array of biologically active compounds and pharmaceutical agents. The formation of salts of these amine-containing heterocycles is a common strategy to improve their physicochemical properties, such as solubility, stability, and bioavailability. p-Toluenesulfonic acid (PTSA) is a strong, non-oxidizing organic acid that is solid and easy to handle, making it an ideal candidate for forming crystalline salts with basic compounds like isoindoline.[1][2]
The synthesis of isoindoline.PTSA salt is based on a straightforward acid-base reaction. Isoindoline, a secondary amine, acts as a Brønsted-Lowry base, while PTSA acts as a Brønsted-Lowry acid. The significant difference in their pKa values ensures that the proton transfer is essentially quantitative, leading to the formation of the isoindolinium p-toluenesulfonate salt.
Synthesis of Isoindoline.PTSA Salt
The synthesis of isoindoline.PTSA salt involves the direct reaction of isoindoline with p-toluenesulfonic acid. The following protocol is a generalized procedure based on common organic salt formation techniques.
Experimental Protocol
Materials:
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Isoindoline (C₈H₉N)
-
p-Toluenesulfonic acid monohydrate (CH₃C₆H₄SO₃H·H₂O)
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Anhydrous diethyl ether (or other suitable non-polar solvent)
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Methanol (or other suitable polar solvent)
Procedure:
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Dissolution of Reactants: In a clean, dry flask, dissolve one molar equivalent of isoindoline in a minimal amount of anhydrous diethyl ether. In a separate flask, dissolve one molar equivalent of p-toluenesulfonic acid monohydrate in a minimal amount of methanol.
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Reaction: Slowly add the methanolic solution of p-toluenesulfonic acid to the stirred solution of isoindoline at room temperature.
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Precipitation: Upon mixing, a white precipitate of isoindoline.PTSA salt should form immediately. Continue stirring for an additional 30 minutes to ensure complete reaction.
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Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
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Drying: Dry the purified isoindoline.PTSA salt under vacuum to a constant weight.
Reaction Scheme:
Caption: Synthesis of Isoindoline.PTSA Salt.
Stoichiometry and Yield Calculation
The reaction proceeds in a 1:1 molar ratio. The theoretical yield should be calculated based on the limiting reagent.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Isoindoline | C₈H₉N | 119.16[3][4][5] |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22[6] |
| Isoindoline.PTSA Salt | C₁₅H₁₇NO₃S | 291.37 |
Characterization of Isoindoline.PTSA Salt
A comprehensive characterization of the synthesized salt is crucial to confirm its identity, purity, and structure. The following techniques are recommended.
Physical Properties
| Property | Isoindoline | p-Toluenesulfonic Acid (monohydrate) | Isoindoline.PTSA Salt (Expected) |
| Appearance | Colorless liquid or solid | White crystalline solid[1][2] | White crystalline solid |
| Melting Point (°C) | 17[5][7][8] | 103-106[2] | Higher than individual components |
| Solubility | Soluble in organic solvents | Soluble in water, alcohols, and polar organic solvents[1][2] | Soluble in polar solvents like water and methanol |
Spectroscopic Data
The formation of the salt can be confirmed by analyzing the changes in the spectroscopic signatures of the individual components.
In the ¹H NMR spectrum of the salt, the proton on the nitrogen of the isoindolinium cation will be deshielded and may appear as a broad singlet. The aromatic protons of both the isoindolinium and p-toluenesulfonate moieties will be present, with potential shifts due to the change in the electronic environment upon salt formation.
| Compound | Proton | Chemical Shift (δ, ppm) |
| Isoindoline | Aromatic (4H) | ~7.1-7.3 |
| CH₂ (4H) | ~4.2 | |
| NH (1H) | Variable | |
| p-Toluenesulfonic Acid | Aromatic (ortho to SO₃H, 2H) | ~7.8 |
| Aromatic (meta to SO₃H, 2H) | ~7.2 | |
| CH₃ (3H) | ~2.4 | |
| SO₃H (1H) | ~10-12 (broad) | |
| Isoindoline.PTSA Salt (Expected) | Aromatic (Isoindolinium, 4H) | Shifted from isoindoline |
| CH₂ (Isoindolinium, 4H) | Shifted from isoindoline | |
| NH₂⁺ (Isoindolinium, 2H) | Deshielded, broad singlet | |
| Aromatic (p-toluenesulfonate, 4H) | Similar to PTSA | |
| CH₃ (p-toluenesulfonate, 3H) | Similar to PTSA |
The ¹³C NMR spectrum will show peaks corresponding to all carbon atoms in the salt. The carbon atoms of the isoindolinium cation, particularly those adjacent to the nitrogen, are expected to show a downfield shift compared to free isoindoline due to the positive charge.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Isoindoline | Aromatic (quaternary) | ~142 |
| Aromatic (CH) | ~122, 127 | |
| CH₂ | ~53 | |
| p-Toluenesulfonic Acid | Aromatic (C-SO₃H) | ~145 |
| Aromatic (C-CH₃) | ~141 | |
| Aromatic (CH) | ~126, 129 | |
| CH₃ | ~21 | |
| Isoindoline.PTSA Salt (Expected) | Aromatic (Isoindolinium) | Shifted from isoindoline |
| CH₂ (Isoindolinium) | Downfield shift | |
| Aromatic (p-toluenesulfonate) | Similar to PTSA | |
| CH₃ (p-toluenesulfonate) | Similar to PTSA |
Infrared spectroscopy is a powerful tool to confirm salt formation. The spectrum of the salt will exhibit characteristic bands from both the isoindolinium cation and the p-toluenesulfonate anion. A key indicator of salt formation is the appearance of N-H stretching bands for the secondary ammonium ion and the characteristic sulfonate group vibrations.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Isoindoline | N-H stretch (secondary amine) | ~3300-3500 (weak) |
| C-H stretch (aromatic) | ~3000-3100 | |
| C-H stretch (aliphatic) | ~2800-3000 | |
| p-Toluenesulfonic Acid | O-H stretch (sulfonic acid) | Broad, ~2500-3300 |
| S=O stretch | ~1175, 1035 | |
| Isoindoline.PTSA Salt (Expected) | N⁺-H₂ stretch (secondary ammonium) | Broad, ~2400-3200 |
| S=O stretch (sulfonate) | ~1200-1250, 1030-1060 |
Mass spectrometry will show the molecular ions corresponding to the isoindoline cation and potentially the p-toluenesulfonate anion, depending on the ionization technique used.
| Compound | Ion | Expected m/z |
| Isoindoline | [C₈H₉N + H]⁺ | 120.08 |
| p-Toluenesulfonic Acid | [C₇H₇SO₃]⁻ | 171.01 |
Logical Workflow and Relationships
The following diagram illustrates the logical workflow from the conceptualization of the synthesis to the final characterization of the isoindoline.PTSA salt.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide has outlined a detailed procedure for the synthesis of isoindoline.PTSA salt and the analytical methods for its comprehensive characterization. The formation of this salt offers a promising avenue for modifying the properties of isoindoline for various applications in research and drug development. The provided experimental and spectroscopic data serve as a valuable reference for scientists working with this and related compounds.
References
- 1. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]
- 2. P-Toluenesulfonic_acid [chemeurope.com]
- 3. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoindoline - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. P-toluene sulfonic acid monohydrate [webbook.nist.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Isoindoline CAS#: 496-12-8 [m.chemicalbook.com]
